![molecular formula C22H22FN5O2 B5514180 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)

2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

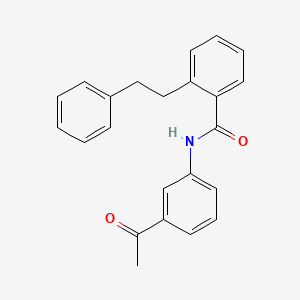

Synthesis Analysis

The synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, which are structurally related to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide, involves reactions with various primary and secondary amines to form amides and subsequent high-temperature cyclization to yield substituted pyrazolo[3,4-d]pyrimidines (Eleev, Kutkin, & Zhidkov, 2015). This methodology highlights the complex nature of synthesizing fluoro-containing benzamides and their derivatives.

Molecular Structure Analysis

The molecular structure and intermolecular interactions of antipyrine-like derivatives, including those structurally similar to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide, have been elucidated using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies reveal the importance of hydrogen bonding and π-interactions in stabilizing the molecular assemblies of such compounds (Saeed et al., 2020).

Chemical Reactions and Properties

The reactivity of benzamide derivatives, particularly involving fluorine atoms, often involves nucleophilic substitution reactions. For instance, the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the feasibility of nucleophilic displacement of bromide in the pyrazole ring with [18F]fluoride, showcasing the chemical versatility of these compounds (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

Investigations into the physical properties of compounds similar to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide, such as their crystalline structure and stability, provide insights into their potential applications. The structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, for example, elucidates the importance of protonation states and conformational stability in determining the physical characteristics of these compounds (Özbey et al., 1998).

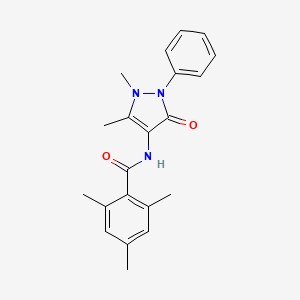

Chemical Properties Analysis

The chemical properties of 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide and its derivatives, including their reactivity, stability, and interaction with biological molecules, are crucial for their potential applications in chemistry and pharmacology. For instance, the synthesis and characterization of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides highlight the potential biological applications and the importance of structural modifications for enhancing biological activity (Saeed et al., 2015).

Scientific Research Applications

Development and Radiochemical Applications

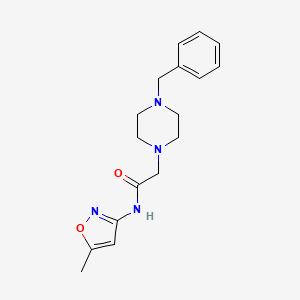

One of the scientific research applications involves the development of fluorine-18-labeled serotonin 1A antagonists. These compounds, including derivatives structurally related to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide, have been synthesized for potential use in positron emission tomography (PET) imaging to study serotonin receptors in the brain. This application provides a valuable tool for neurological research, allowing for the in vivo study of serotonin dynamics and receptor distribution, which can be crucial in understanding and treating various neurological disorders (Lang et al., 1999).

Structural Analysis and Molecular Design

Research into the structure and molecular design of compounds similar to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide contributes to the development of new therapeutic agents. Studies on the crystal and molecular structure of closely related compounds offer insights into their potential interactions with biological targets, guiding the design of more effective and selective drugs. For instance, the analysis of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole provides foundational knowledge for understanding how these molecules might interact with enzymes or receptors within the body (Özbey et al., 1998).

Antimicrobial and Antiviral Research

Compounds structurally related to 2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide have been studied for their potential antimicrobial and antiviral activities. Research on novel benzamide-based 5-aminopyrazoles and their heterocyclic derivatives has shown significant activity against influenza A virus (H5N1), suggesting a promising avenue for the development of antiviral drugs (Hebishy et al., 2020).

Neurological and Psychiatric Disorder Research

The application of fluorine-18-labeled compounds for PET imaging extends to the study of neurological and psychiatric disorders. For instance, a selective serotonin 1A molecular imaging probe has been utilized in PET studies to quantify receptor densities in Alzheimer's disease patients. This research offers critical insights into the pathophysiology of Alzheimer's disease and aids in the development of targeted therapies (Kepe et al., 2006).

properties

IUPAC Name |

2-fluoro-N-[4-(4-methylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O2/c1-26-11-13-27(14-12-26)22(30)18-15-24-28(16-7-3-2-4-8-16)20(18)25-21(29)17-9-5-6-10-19(17)23/h2-10,15H,11-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJDNUOLGCOWMBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-{4-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5514097.png)

![4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-phenylmorpholine](/img/structure/B5514129.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-phenylpropanoate](/img/structure/B5514143.png)

![4-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5514151.png)

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)

![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)

![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)

![methyl 3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5514188.png)

![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)